molecular formula C19H17NO3 B5827998 N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide

Cat. No.: B5827998
M. Wt: 307.3 g/mol
InChI Key: XLKKBTYXIQCKQS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.352 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with a carboxamide group and a dimethoxyphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-11-10-14(12-18(17)23-2)20-19(21)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKKBTYXIQCKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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